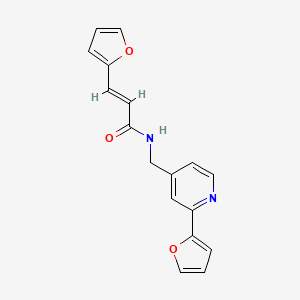
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan and pyridine derivatives can involve green chemistry approaches, as demonstrated by the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, offering an eco-friendly alternative to conventional chemical synthesis (Jimenez et al., 2019). Additionally, photocycloaddition reactions, involving furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, showcase the reactivity of furan-containing compounds under light-induced conditions, leading to complex cyclic structures (Shiotani & Tsukamoto, 1995).
Molecular Structure Analysis
The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which significantly influence their physical and chemical properties. Techniques such as electronic circular dichroism (ECD) spectra and time-dependent density functional theory (TD-DFT) calculations can be used to determine the absolute configuration of these molecules, highlighting the role of computational methods in understanding the stereochemistry of organic compounds (Jimenez et al., 2019).
Chemical Reactions and Properties
Furan and pyridine derivatives participate in a variety of chemical reactions, including cycloadditions, which are pivotal for constructing complex molecular architectures. For instance, the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile leads to multiple isomeric cyclobutane-fused adducts, showcasing the reactivity of these compounds towards forming cyclic structures (Shiotani & Tsukamoto, 1995).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Organic Chemistry Applications
- Enantioselective Ene-Reduction : A study demonstrates the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, similar in structure to the compound , using green organic chemistry techniques. The use of marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its R-configuration product was explored (Jimenez et al., 2019).
Medicinal Chemistry and Pharmacology
Amplifiers of Phleomycin : Compounds including the furan-2-yl group have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Anticancer Compounds : Research into focused libraries of 2-phenylacrylamides, which are structurally related to the compound , has identified analogs with broad-spectrum cytotoxicity against various cancer cell lines (Tarleton et al., 2013).
Antiviral Agents : Novel chemical compounds featuring a furan-2-yl group have shown inhibitory effects on the enzymatic activities of SARS coronavirus helicase, presenting potential as antiviral agents (Lee et al., 2017).
Neuropharmacology
Modulation of Nicotinic Receptors : A derivative of (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been found to be a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, showing anxiolytic-like activity in mice (Targowska-Duda et al., 2019).
Neuropathic Pain Treatment : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative DM489 has shown their effectiveness in decreasing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation (Arias et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFLJDGAMKIBEV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
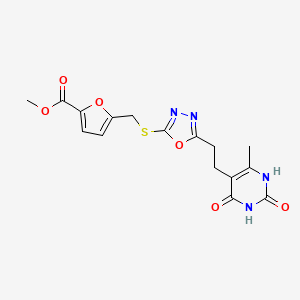
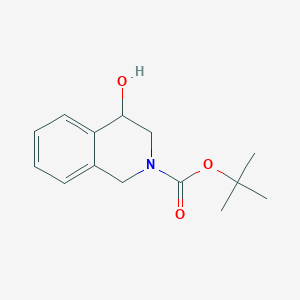
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
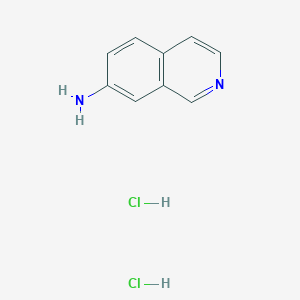
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
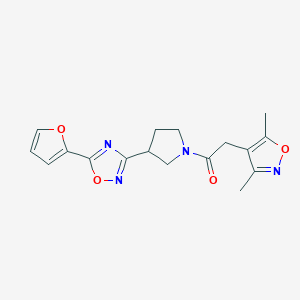
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)
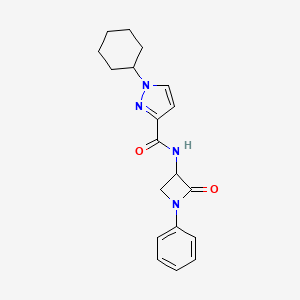
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)